molecular formula C6H5BrIN B178924 3-Bromo-2-iodo-5-methylpyridine CAS No. 1211542-16-3

3-Bromo-2-iodo-5-methylpyridine

Cat. No.: B178924
CAS No.: 1211542-16-3
M. Wt: 297.92 g/mol
InChI Key: JACWOENAIROMAI-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyridines in Modern Organic Synthesis

Polyhalogenated pyridines, those bearing multiple halogen substituents, are of paramount importance in contemporary organic synthesis. Their significance stems from the ability of the halogen atoms to serve as versatile functional group precursors. They are key substrates in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.orgscirp.orgnanochemres.org The differential reactivity of various halogens (I > Br > Cl) on the same pyridine (B92270) ring allows for selective and stepwise functionalization, providing a powerful strategy for the controlled assembly of intricate molecular architectures. nih.gov This controlled reactivity is crucial in the synthesis of pharmaceuticals and other biologically active molecules where precise structure-activity relationships are essential.

Overview of Dihalo- and Polyhalo-pyridines as Versatile Synthons

Dihalo- and polyhalo-pyridines are widely regarded as versatile synthons, or synthetic building blocks, in organic chemistry. Their utility lies in the predictable and often chemoselective reactivity of the carbon-halogen bonds. For instance, in a pyridine ring bearing both a bromine and an iodine atom, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. nih.govyoutube.com This allows chemists to selectively replace the iodine atom with one functional group, while leaving the bromine atom intact for a subsequent, different transformation. This stepwise approach is a cornerstone of convergent synthesis, enabling the efficient construction of complex target molecules from smaller, pre-functionalized fragments.

The table below illustrates the general reactivity trend of halogens in common palladium-catalyzed cross-coupling reactions.

Halogen (X)Relative Reactivity in Pd-Catalyzed Cross-Coupling
Iodo (I)Highest
Bromo (Br)Intermediate
Chloro (Cl)Lowest

Specific Context of 3-Bromo-2-iodo-5-methylpyridine within Functionalized Pyridine Systems

Within the broader class of functionalized pyridines, this compound stands out as a particularly strategic synthon. Its structure is primed for selective, sequential derivatization. The iodine atom at the 2-position is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, such as aryl, alkynyl, or amino groups, at this position.

Following the initial reaction at the 2-position, the less reactive bromine atom at the 3-position can then be targeted for a second cross-coupling reaction, often under more forcing conditions. This ortho-functionalization strategy is a powerful tool for building highly substituted pyridine cores that are prevalent in many biologically active compounds. The methyl group at the 5-position, while less reactive in cross-coupling, influences the electronic properties of the ring and can be a site for other chemical modifications.

The inherent differential reactivity of the C-I and C-Br bonds in this compound thus provides a pre-programmed roadmap for the synthesis of complex trisubstituted pyridines. This makes it a highly valuable intermediate for medicinal chemistry and materials science research.

Below are the chemical properties of this compound:

PropertyValue
Molecular FormulaC6H5BrIN
Molar Mass325.92 g/mol
CAS Number1211542-16-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACWOENAIROMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 Iodo 5 Methylpyridine

Strategies for Regioselective Halogenation of Pyridine (B92270) Scaffolds

The direct and selective introduction of multiple halogen atoms onto a pyridine ring is a formidable challenge due to the electron-deficient nature of the heterocycle, which often necessitates harsh reaction conditions and can lead to mixtures of regioisomers. nih.govnih.gov

Directed Halogenation Approaches for Pyridine Derivatives

Directed halogenation strategies offer a powerful means to control regioselectivity in the functionalization of pyridine rings. These methods typically involve the use of a directing group to guide the halogenating agent to a specific position on the pyridine scaffold. rsc.org

One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. nih.goveui.eu While this is a widely used strategy for introducing functionality, achieving 3-halogenation often requires multi-step sequences or alternative approaches. nih.gov

Palladium-catalyzed C-H activation has also emerged as a potent tool for the regioselective halogenation of pyridines. rsc.org For instance, a pyridine directing group can facilitate ortho-C-H bromination of arenes. rsc.org While not a direct halogenation of the primary pyridine ring itself, this methodology highlights the principle of directed C-H functionalization which is a burgeoning area of research.

Another strategy involves the installation of a temporary directing group, which can be later removed. For example, rationally designed phosphine (B1218219) reagents can be installed at the 4-position of pyridines as phosphonium (B103445) salts. These can then be displaced by halide nucleophiles, allowing for the introduction of bromine or iodine. nih.govacs.orgresearchgate.net This method has proven effective for a broad range of unactivated pyridines and is even applicable to the late-stage halogenation of complex molecules. nih.gov Computational studies have indicated that the carbon-halogen bond formation proceeds via an SNAr pathway, with phosphine elimination being the rate-determining step. acs.org

Halogen Dance Reactions for Bromine and Iodine Translocation on Pyridine Rings

The "halogen dance" reaction is a fascinating and synthetically useful transformation that involves the base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. acs.orgwikipedia.org This rearrangement is driven by thermodynamics and provides access to regioisomers that may be difficult to obtain through direct halogenation methods. wikipedia.org

The reaction is typically initiated by deprotonation of a halogenated pyridine with a strong base, such as lithium diisopropylamide (LDA). wikipedia.orgnih.gov This generates a lithiated intermediate that can then undergo a series of bromine-lithium exchange reactions, leading to the translocation of the bromo group. acs.org The position of the newly formed organolithium species can then be trapped with an electrophile.

Recent advancements have introduced catalytic versions of the halogen dance. For instance, lithium aryltrifluoroborates have been shown to catalyze successive bromine-lithium exchanges in brominated pyridines. acs.org Furthermore, catalytic amounts of potassium hexamethyldisilazide (KHMDS) have been found to dramatically accelerate halogen dance reactions, allowing for the rapid functionalization of various bromoarenes, including bromopyridines. chemrxiv.orgresearchgate.net The use of continuous-flow technology has also been demonstrated for halogen dance reactions on dihalopyridines, offering excellent control over reaction conditions and enabling high space-time yields. nih.gov

Precursor-Based Synthesis of 3-Bromo-2-iodo-5-methylpyridine

Given the challenges of direct, regioselective polyhalogenation, precursor-based syntheses offer a more controlled and often higher-yielding approach to this compound.

Synthesis from Related Halogenated Pyridine Derivatives (e.g., 2-amino-3-bromo-5-chloropyridine (B1272082) analogs)

A common and effective strategy for the synthesis of this compound involves starting with a pre-functionalized pyridine ring. A particularly useful precursor is a 2-aminopyridine (B139424) derivative. The amino group can be readily converted to other functionalities, including halogens, via the Sandmeyer reaction. wikipedia.orgnih.gov

For instance, a synthetic route could commence with 2-amino-5-methylpyridine. Bromination of this starting material, often with N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the 3-position. ijssst.info Subsequent iodination of the resulting 2-amino-3-bromo-5-methylpyridine (B30763) would then be required. A well-established method for introducing an iodine atom at the 2-position is the Sandmeyer reaction. wikipedia.orguaeu.ac.aersc.org This involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid, followed by treatment with an iodide source (e.g., potassium iodide). A patent describes a one-step synthesis of 2-iodo-3-bromo-5-chloropyridine from 2-amino-3-bromo-5-chloropyridine via a diazotization reaction, achieving a total yield of 71.2%. google.com This highlights the efficiency of the Sandmeyer approach for this class of transformations.

Multi-step and One-Pot Synthetic Routes to Polyhalogenated Pyridines

The synthesis of polyhalogenated pyridines like this compound often necessitates multi-step sequences to ensure the correct placement of each halogen. evitachem.comlibretexts.org These routes offer a high degree of control over the final substitution pattern.

An illustrative multi-step synthesis might involve:

Starting Material Selection: A readily available and suitably substituted pyridine derivative, such as 3-methylpyridine (B133936) or a derivative thereof.

First Halogenation: Introduction of the first halogen, for example, bromination at the 3-position.

Introduction of a Directing Group: Installation of a group that facilitates the introduction of the second halogen at the desired position.

Second Halogenation: Introduction of the iodine atom at the 2-position.

Removal of the Directing Group (if necessary): Cleavage of the directing group to yield the final product.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and time savings. mdpi.comcore.ac.ukderpharmachemica.com While a specific one-pot synthesis for this compound is not widely reported, the principles of one-pot reactions are highly relevant to the synthesis of polysubstituted pyridines. core.ac.uk For example, three-component cyclocondensation reactions have been developed for the synthesis of polysubstituted pyridines with excellent regiochemical control. core.ac.uk

Advanced Synthetic Techniques for Functionalized Pyridines

The field of synthetic organic chemistry is continually evolving, with new techniques emerging that offer improved efficiency, selectivity, and sustainability. For the synthesis of functionalized pyridines, several advanced methods are of note.

Flow Chemistry: As mentioned in the context of halogen dance reactions, continuous-flow technology provides precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can be particularly advantageous for reactions involving highly reactive intermediates, such as organolithium species, leading to improved yields and selectivities. nih.gov

Photocatalysis: Photocatalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization. While not yet specifically reported for the direct synthesis of this compound, photocatalytic methods have been developed for the C5-thiolation of polyhalogenated heteroarenes, proceeding via a radical chain mechanism. nih.gov This demonstrates the potential of photocatalysis for the selective functionalization of polyhalogenated systems.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic syntheses. mdpi.com One-pot, three-component tandem reactions for the synthesis of highly functionalized pyridines have been successfully carried out under microwave irradiation, offering high yields in short reaction times. mdpi.com This technique could potentially be applied to streamline the synthesis of this compound or its precursors.

Iodo-Magnesium Exchange Methodologies for Generating Pyridyl Organometallics

The iodo-magnesium exchange reaction is a powerful tool for the preparation of functionalized Grignard reagents from aryl and heteroaryl iodides. This method is particularly useful as it often proceeds under mild conditions and tolerates a variety of functional groups that would be incompatible with the direct insertion of magnesium. The use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), facilitates this exchange. rsc.org The resulting organomagnesium compounds are highly reactive intermediates that can be subsequently treated with various electrophiles to introduce a wide range of substituents.

This methodology has been successfully applied to the synthesis of functionalized pyridines. For example, 5-bromo-2-iodopyridine (B1269129) can be efficiently converted to the corresponding 5-bromopyridyl-2-magnesium chloride via an iodo-magnesium exchange reaction. nih.gov This Grignard reagent, which was not previously accessible, serves as a key intermediate for producing various functionalized pyridine derivatives. nih.gov Similarly, this approach has been used in the synthesis of a key intermediate for the anticancer agent Lonafarnib, starting from 5-bromo-2-iodo-3-picoline. nih.gov

The presence of LiCl is often crucial for the success of these reactions, as it can enhance the rate and efficiency of the exchange. rsc.org For instance, the I/Mg-exchange on iodophenols proceeds more rapidly and in higher yields in the presence of LiCl. rsc.org This is attributed to the formation of a more reactive "ate" complex, (i-PrMgCl₂⁻Li⁺), and the increased solubility of the resulting arylmagnesium species. rsc.org This technique can also be extended to heterocyclic compounds bearing a hydroxyl group, where the hydroxyl group is first protected in situ by reaction with a Grignard reagent like MeMgCl before the iodo-magnesium exchange is performed. rsc.org

Iodo- or 2-bromopyridine (B144113) N-oxides can also be readily magnesiated using i-PrMgCl·LiCl through an iodine or bromine−magnesium exchange. acs.orgx-mol.com This method allows for the regioselective magnesiation at the 2- or 6-position, even in the presence of other halogen substituents. acs.orgx-mol.com

Table 1: Iodo-Magnesium Exchange Reactions

Starting Material Reagent Product Yield (%) Reference
5-Bromo-2-iodopyridine i-PrMgCl 5-Bromopyridyl-2-magnesium chloride Not specified nih.gov
4-Bromo-2,6-diiodophenol MeMgCl, i-PrMgCl, LiCl 3-Bromo-5-(hydroxy(phenyl)methyl)-2-iodophenol 84 rsc.org
2-Amino-5-bromopyridine KIO₃, KI, H₂SO₄ 2-Amino-5-bromo-3-iodopyridine 73.7 ijssst.info

Bromine-Lithium Exchange for Regioselective Functionalization of Halopyridines

Bromine-lithium exchange is a widely used method for the regioselective functionalization of polyhalogenated aromatic and heteroaromatic compounds. nih.gov This reaction typically involves treating a bromo-substituted precursor with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to generate a lithiated intermediate. This intermediate can then be quenched with an electrophile to introduce a desired functional group at a specific position. The regioselectivity of the exchange is often influenced by the electronic and steric environment of the bromine atoms on the ring. nih.gov

This methodology has proven effective for the selective functionalization of halopyridines. For instance, the treatment of dihalopyridines with alkyllithium reagents can lead to a regioselective bromine/lithium exchange, allowing for subsequent functionalization. znaturforsch.com The choice of the organolithium reagent and the reaction conditions are critical to achieving the desired selectivity. znaturforsch.com

In the context of preparing bromoiodo hydroxypyridines, a bromine-lithium exchange has been employed on dibromo hydroxypyridines. researchgate.net Following dibromination of a hydroxypyridine, treatment with an alkyllithium reagent followed by trapping with iodine results in the formation of a bromoiodo derivative in a completely regioselective manner. researchgate.net

Furthermore, the bromine-lithium exchange can be used in a directed ortho-metalation (DoM) strategy. researchgate.net The bromine atom can act as a directed metalation group, facilitating lithiation at an adjacent position. This approach has been explored for the C-4 lithiation of 3-bromopyridine. researchgate.net

The combination of bromine-lithium exchange with subsequent transmetalation to other metals, such as zinc, further expands the synthetic utility of this method, enabling participation in cross-coupling reactions like the Negishi coupling. znaturforsch.com

Table 2: Bromine-Lithium Exchange Reactions

Starting Material Reagent Electrophile Product Yield (%) Reference
2,2',6-Tribromobiphenyl n-BuLi Iodomethane 2,2'-Dibromo-6-methylbiphenyl High (not specified) nih.gov
Dibromo hydroxypyridines RLi I₂ Bromoiodo hydroxypyridines Not specified researchgate.net
3-Bromopyridine LDA D₂O 3-Bromo-4-deuteriopyridine Not specified researchgate.net
3-Bromopyridine LDA, then ZnCl₂ 4-Nitrophenyl iodide 3-Bromo-4-(4-nitrophenyl)pyridine 78 znaturforsch.com

Reactivity and Transformation Pathways of 3 Bromo 2 Iodo 5 Methylpyridine

Cross-Coupling Reactions of 3-Bromo-2-iodo-5-methylpyridine

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions enable the introduction of a wide array of substituents at either the 2- or 3-position of the pyridine (B92270) core, depending on the reaction conditions and the catalyst employed. The higher reactivity of the C-I bond compared to the C-Br bond typically allows for site-selective reactions, where the iodine atom is preferentially displaced.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving aryl halides. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, bases, and solvents can significantly influence the efficiency and selectivity of these reactions.

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com For this compound, this reaction offers a pathway to introduce aryl or vinyl substituents.

Due to the greater reactivity of the C-I bond, Suzuki-Miyaura couplings on this compound are expected to occur selectively at the 2-position. This chemoselectivity allows for the synthesis of 2-aryl-3-bromo-5-methylpyridines, which can then undergo further functionalization at the C-Br bond.

Table 1: Postulated Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O3-Bromo-5-methyl-2-phenylpyridine
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O3-Bromo-2-(4-methoxyphenyl)-5-methylpyridine
3Vinylboronic acidPd(PPh₃)₄K₃PO₄THF3-Bromo-5-methyl-2-vinylpyridine

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific experimental data for this compound was not found in the provided search results.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgorganic-chemistry.org This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is anticipated to proceed with high selectivity at the more reactive C-I bond at the 2-position. This would lead to the formation of 2-alkynyl-3-bromo-5-methylpyridines. These products can serve as valuable intermediates for the synthesis of more complex heterocyclic compounds.

Specific experimental details for the Sonogashira coupling of this compound are not available in the searched literature. However, typical conditions for such a transformation would involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, a base (typically an amine like triethylamine (B128534) or diisopropylamine), and a solvent like THF or DMF. rsc.orgresearchgate.net

Table 2: Postulated Sonogashira Coupling of this compound

EntryAlkyneCatalyst SystemBaseSolventProduct
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF3-Bromo-5-methyl-2-(phenylethynyl)pyridine
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF3-Bromo-5-methyl-2-((trimethylsilyl)ethynyl)pyridine
31-HexynePd(PPh₃)₄ / CuIEt₃NToluene3-Bromo-2-(hex-1-yn-1-yl)-5-methylpyridine

This table is illustrative and based on general knowledge of Sonogashira reactions, as specific experimental data for this compound was not found in the provided search results.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a versatile tool for the formation of C-C bonds and is widely used in organic synthesis. nih.gov

In the case of this compound, the Heck reaction would be expected to occur preferentially at the C-I bond. The reaction with various alkenes would lead to the formation of 2-alkenyl-3-bromo-5-methylpyridines. The stereoselectivity of the Heck reaction typically favors the formation of the E-isomer of the resulting alkene.

While the searched literature does not provide specific examples of the Heck reaction with this compound, general protocols for the Heck coupling of iodoarenes are well-established. beilstein-journals.org These reactions are typically carried out using a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄, a base like triethylamine or potassium carbonate, and a polar aprotic solvent such as DMF or acetonitrile.

Table 3: Postulated Heck Coupling of this compound

EntryAlkeneCatalystBaseSolventProduct (major isomer)
1StyrenePd(OAc)₂Et₃NDMF(E)-3-Bromo-5-methyl-2-styrylpyridine
2Methyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile(E)-Methyl 3-(3-bromo-5-methylpyridin-2-yl)acrylate
31-OctenePd(OAc)₂Et₃NNMP(E)-3-Bromo-5-methyl-2-(oct-1-en-1-yl)pyridine

This table is illustrative and based on general knowledge of Heck reactions, as specific experimental data for this compound was not found in the provided search results.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. beilstein-journals.orgwikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³-, sp²-, and sp-hybridized carbon atoms.

For this compound, the Negishi coupling with various organozinc reagents would be expected to show high selectivity for the reaction at the 2-position due to the higher reactivity of the C-I bond. This would allow for the introduction of a wide range of alkyl, vinyl, and aryl groups at this position.

Although specific examples of Negishi coupling with this compound were not found in the provided search results, the general methodology is well-established for dihalopyridines. nih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or a nickel catalyst and is carried out in an aprotic solvent such as THF or DME.

Table 4: Postulated Negishi Coupling of this compound

EntryOrganozinc ReagentCatalystSolventProduct
1Phenylzinc chloridePd(PPh₃)₄THF3-Bromo-5-methyl-2-phenylpyridine
2Methylzinc iodidePd(dppf)Cl₂DME3-Bromo-2,5-dimethylpyridine
3Vinylzinc bromidePd(PPh₃)₄THF3-Bromo-5-methyl-2-vinylpyridine

This table is illustrative and based on general knowledge of Negishi reactions, as specific experimental data for this compound was not found in the provided search results.

Other Transition Metal-Catalyzed Cross-Coupling Approaches

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel, copper, and iron can also be employed. chemrxiv.org Nickel catalysts, in particular, have gained attention as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings. chemrxiv.org

In the context of this compound, nickel-catalyzed cross-coupling reactions could offer alternative reactivity and selectivity profiles. For instance, nickel catalysts might be more effective for the coupling of less reactive electrophiles or might enable reactions that are challenging with palladium catalysts. However, the selective reaction at the C-I bond is still expected to be the predominant pathway due to the inherent difference in bond strength between C-I and C-Br.

The application of other transition metal catalysts, such as copper in Ullmann-type couplings or iron in various cross-coupling reactions, could also be explored for the functionalization of this compound. These methods might provide complementary approaches to access a diverse range of substituted pyridine derivatives. However, specific literature on the use of these alternative transition metals for the cross-coupling of this compound is currently scarce.

Regioselective Functionalization of this compound

Regioselective functionalization of this compound hinges on the differential reactivity of the C-I and C-Br bonds, as well as the potential for position-selective metalation. These characteristics allow for the controlled, stepwise introduction of various substituents onto the pyridine core.

The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, a principle that is well-established for various haloaromatic and haloheteroaromatic compounds. This difference in reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in catalytic cycles, such as those involving palladium catalysts.

In the context of this compound, this reactivity difference allows for the selective functionalization at the C2 position. For instance, in palladium-catalyzed reactions like Suzuki, Sonogashira, or Stille couplings, the catalyst will preferentially react with the C-I bond, leaving the C-Br bond intact for subsequent transformations. This stepwise approach is a powerful strategy for synthesizing di- or tri-substituted pyridines in a controlled manner. A similar selectivity is observed in the synthesis of pyrimidine (B1678525) derivatives, where 5-bromo-2-iodopyrimidine (B48921) is used for selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs. rsc.org

Table 1: Comparison of Carbon-Halogen Bond Properties

Bond Bond Dissociation Energy (kJ/mol) General Reactivity in Cross-Coupling
C-I ~228 High
C-Br ~285 Moderate
C-Cl ~340 Low

Note: Bond energies are approximate values for aryl halides and can vary based on the specific molecular structure.

This inherent selectivity enables a synthetic sequence where an aryl, alkyl, or alkynyl group is first introduced at the C2 position via reaction at the iodo-substituent. The resulting 3-bromo-5-methyl-2-substituted pyridine can then undergo a second cross-coupling reaction at the C3 position to introduce a different functional group.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings, guided by a directing metalation group (DMG). A DMG, typically a Lewis basic functional group, coordinates to an organolithium base, directing deprotonation to an adjacent position. baranlab.orgharvard.edu In this compound, the pyridine nitrogen itself can act as a directing group. However, direct C-H lithiation is often complicated by competing reactions, such as nucleophilic addition of the organolithium reagent to the pyridine ring or, more significantly, halogen-metal exchange. harvard.edu

Given the high reactivity of the C-I bond towards organolithium reagents, attempts at direct C-H metalation on this compound would likely result in iodine-lithium exchange at the C2 position rather than deprotonation at C4 or C6. This halogen-metal exchange is typically a much faster process than C-H abstraction.

Therefore, for this specific substrate, positional selectivity is more reliably achieved through halogen-metal exchange followed by electrophilic trapping, rather than through traditional DoM of a C-H bond. The initial iodine-lithium exchange at the C2 position generates a specific organolithium intermediate, which can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent exclusively at that position.

Nucleophilic Substitution Reactions

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups like halogens. In SNAr reactions, the relative leaving group ability of halogens does not always follow the pattern seen in cross-coupling reactions. For activated SNAr substrates where nucleophilic addition is the rate-determining step, the typical order of halide leaving group ability is F > Cl ≈ Br > I. nih.gov

However, in the reactions of 2-substituted N-methylpyridinium ions with piperidine, a different reactivity order was observed: 2-F ~ 2-Cl ~ 2-Br ~ 2-I. This was attributed to a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov For this compound, the regioselectivity of a potential SNAr reaction would be influenced by the stability of the Meisenheimer-type intermediate formed upon nucleophilic attack. Attack at the C2 position (displacing iodide) or the C6 position would be electronically favored due to stabilization of the negative charge by the ring nitrogen. Given the presence of two halogen leaving groups, competitive substitution could occur, though the specific outcome would depend heavily on the nucleophile and reaction conditions.

Organometallic Reactivity and Intermediate Formation

The generation of organometallic intermediates from this compound is a cornerstone of its synthetic utility. The differential reactivity of the two halogen atoms allows for the selective formation of Grignard, organozinc, and organolithium reagents.

The formation of Grignard reagents from dihalopyridines can be achieved with high selectivity. The reaction of this compound with magnesium metal (Mg) is expected to proceed preferentially at the more reactive carbon-iodine bond. This selective oxidative insertion of magnesium would yield the corresponding Grignard reagent, 3-bromo-5-methylpyridin-2-ylmagnesium iodide, leaving the C-Br bond untouched.

This selectivity is crucial for synthetic applications, as the resulting Grignard reagent can then be used in reactions with various electrophiles to introduce substituents at the C2 position. The formation of pyridyl Grignard reagents from bromopyridines and iodopyridines is a well-established method for creating C-C bonds. nih.govresearchgate.net

Table 2: Selective Formation of a Grignard Reagent

Starting Material Reagent Major Organometallic Intermediate

Organolithium intermediates are typically formed via halogen-metal exchange at low temperatures using alkyllithium reagents such as n-butyllithium or sec-butyllithium. For this compound, this exchange occurs almost exclusively at the C-I bond due to its greater kinetic lability compared to the C-Br bond. This reaction, performed at temperatures like -78 °C, provides a clean and efficient route to 3-bromo-5-methylpyridin-2-yllithium.

This highly reactive organolithium species can be used directly with electrophiles or can be converted into other, more stable and selective organometallic reagents through transmetalation. A common strategy is to treat the organolithium intermediate with a zinc salt, such as zinc chloride (ZnCl₂), to generate the corresponding pyridyl organozinc reagent, (3-bromo-5-methylpyridin-2-yl)zinc chloride.

Organozinc reagents are generally less reactive and more functional-group-tolerant than their organolithium or Grignard counterparts. nih.gov This makes them particularly useful in palladium-catalyzed cross-coupling reactions (Negishi coupling) with a wide array of aryl, vinyl, and alkyl halides. The formation of 2-pyridylzinc bromides via direct insertion of active zinc into bromopyridines has also been demonstrated, highlighting the utility of pyridyl organozincs in synthesis. nih.gov

Table 3: Selective Halogen-Metal Exchange and Transmetalation

Step Starting Material Reagent Intermediate/Product
1. Halogen-Lithium Exchange This compound n-BuLi, THF, -78 °C 3-Bromo-5-methylpyridin-2-yllithium

This sequential approach—selective iodine-lithium exchange followed by transmetalation to zinc—provides a robust platform for the precise functionalization of the this compound scaffold.

Halogen Dance Reactions and Halogen Migration in Pyridine Systems

The "halogen dance" (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgeurekaselect.com This reaction, also known as halogen scrambling or migration, is a powerful tool in organic synthesis, enabling functionalization at positions that are often difficult to access through conventional methods. wikipedia.orgwhiterose.ac.ukclockss.org The primary driving force for this rearrangement is thermodynamic, as the reaction proceeds toward the formation of the most stable carbanionic or organometallic intermediate. wikipedia.orgscribd.com

In pyridine systems, halogen migrations were first proposed in the 1960s and have since been studied in detail. clockss.org The typical mechanism involves deprotonation of the pyridine ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then induce the migration of a halogen atom, particularly the more labile bromine or iodine atoms. wikipedia.orgclockss.org The rearrangement is not limited to 1,2-shifts; 1,3- and 1,4-halogen shifts are also possible, which significantly broadens the synthetic utility of this reaction for creating diverse multi-substituted pyridines. clockss.org

The lability of bromine and iodine atoms makes them prone to such migrations, whereas fluorine and chlorine atoms are generally less likely to act as migrating groups and often serve as directing metalation groups (DMGs) that guide the initial deprotonation. clockss.org For a polyhalogenated compound like this compound, the presence of both a labile bromine and an even more labile iodine atom on the pyridine ring presents a complex reactivity profile where halogen dance reactions are highly plausible under basic conditions. The reaction can be strategically employed to synthesize novel pyridine derivatives that would be challenging to obtain otherwise. clockss.orgscribd.com

The following table summarizes various halogen dance reactions observed in different pyridine systems, illustrating the versatility of this transformation.

Table 1: Examples of Halogen Dance Reactions in Pyridine Derivatives

Starting Material Base/Conditions Halogen Shift Type Product(s) Reference(s)
3-Bromo-4-ethoxypyridine LDA 1,2-shift 4-Bromo-3-lithiopyridine intermediate clockss.org
2-Bromo-4-iodopyridine LDA 1,2-shift 3-Bromo-4-iodopyridine clockss.org
3-Bromo-2-chloropyridine n-BuLi (0.5 equiv) 1,2-shift 2-Chloro-4-bromo-3-lithiopyridine intermediate scribd.com
Poly-substituted Bromopyridines LDA 1,3- and 1,4-shifts Various multi-substituted pyridines clockss.org

Iodoarene Activation Strategies Applied to Polyhalogenated Pyridine Systems

The carbon-iodine (C–I) bond in iodoarenes, including polyhalogenated iodopyridines like this compound, can be activated for a variety of coupling reactions. These activation strategies provide environmentally friendly and efficient alternatives to traditional transition metal-catalyzed cross-coupling reactions. nih.govacs.orgresearcher.life Activation of the iodoarene allows it to function as a source of aryl cations, radicals, or anions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgnih.gov

Several key strategies have been developed for iodoarene activation:

Oxidative Activation to Hypervalent Iodine Compounds : This is a prominent strategy where the iodine atom is oxidized to a higher valence state, typically +3 (λ³-iodane). nih.govacs.org Iodoarenes can be converted into hypervalent iodine reagents such as diaryliodonium salts, [bis(acyloxy)iodo]arenes, or [hydroxy(tosyloxy)iodo]benzene. nih.govacs.orgdovepress.com These hypervalent iodine compounds are highly reactive and can act as powerful electrophiles or oxidizing agents. acs.orgprinceton.edunih.gov For instance, diaryliodonium salts are excellent arylating agents that can transfer an aryl group to a wide range of nucleophiles under transition-metal-free conditions through a process of ligand coupling. nih.govacs.org This approach is advantageous due to the relatively low oxidation potential of iodine compared to other halogens. acs.org

Photoinduced Activation : The C–I bond can be cleaved under photochemical conditions. nih.govresearcher.life Irradiation with UV or visible light can induce a single electron transfer (SET) from a photocatalyst or another component in the reaction mixture to the iodoarene. nih.govacs.org This process generates an aryl radical, which can then participate in various bond-forming reactions. researchgate.net This method offers a mild and green pathway for arene functionalization. scispace.com

Electrochemical Activation : The electrochemical reduction of the C–I bond is another green and promising, though less explored, activation strategy. nih.govacs.org By applying an electrical potential, the C–I bond can be dissociated, generating reactive aryl intermediates without the need for chemical reagents. nih.gov

These activation modes transform the typically unreactive C–I bond into a versatile functional handle. nih.govacs.orgnih.gov For a molecule like this compound, activating the iodo-substituent allows for selective functionalization at the 2-position, leaving the bromo-substituent at the 3-position available for subsequent transformations.

Table 2: Summary of Iodoarene Activation Strategies

Activation Strategy Method Reactive Intermediate Generated Typical Bond Formations Reference(s)
Oxidative Activation Treatment with oxidizing agents to form hypervalent iodine(III) reagents (e.g., diaryliodonium salts). Aryl cation equivalent (Ar⁺) C-C, C-N, C-O nih.govacs.orgacs.org
Photoinduced Activation UV/Visible light irradiation, often with a photocatalyst, leading to single electron transfer (SET). Aryl radical (Ar•) C-C, C-H functionalization nih.govacs.orgresearchgate.net
Electrochemical Activation Direct or indirect electrolysis to induce C-I bond dissociation. Aryl radical (Ar•) or anion (Ar⁻) C-C, C-H functionalization nih.govacs.org

Applications of 3 Bromo 2 Iodo 5 Methylpyridine in Organic Synthesis

Role as a Building Block for Complex Heterocyclic Architectures

3-Bromo-2-iodo-5-methylpyridine and its isomers are recognized as highly useful heterocyclic building blocks. srdorganics.com The presence of both bromo and iodo substituents on the pyridine (B92270) ring is key to their utility. These halogens serve as reactive handles that can be selectively addressed in cross-coupling reactions, such as the Suzuki and Sonogashira reactions. chemimpex.com This selective reactivity allows for the controlled, stepwise introduction of different molecular fragments, enabling the construction of intricate and highly functionalized heterocyclic systems. chemimpex.comchemimpex.com The ability to build upon the pyridine core in a controlled manner is fundamental to its application in creating novel compounds with specific, designed properties. chemimpex.com

Utility in Medicinal Chemistry as a Synthetic Intermediate

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Halogenated pyridines like this compound are particularly sought after as intermediates for drug discovery and development.

Precursor to Pharmaceutical Agents (e.g., anti-cancer, anti-inflammatory, antimicrobial agents)

Research has identified isomers and related structures of this compound as key intermediates in the synthesis of various potential pharmaceutical agents. chemimpex.com Its structural framework is leveraged to develop novel drug candidates, including those with potential anti-inflammatory and antimicrobial properties. chemimpex.com Furthermore, the broader class of halogenated pyridines is investigated for creating precursors to anti-cancer agents, where the specific halogen placements can enhance binding affinity and specificity to biological targets. chemimpex.com

Synthesis of Specific Drug Intermediates (e.g., Lonafarnib precursors, PLK kinase inhibitors)

The utility of this chemical family is highlighted by its role in synthesizing intermediates for targeted therapies. A closely related isomer, 5-bromo-2-iodo-3-picoline (also known as 5-bromo-2-iodo-3-methylpyridine), provides a simple and economical route to a key intermediate for Lonafarnib, a potent farnesyltransferase inhibitor investigated as an anti-cancer agent. acs.orgresearchgate.netresearchgate.net The synthesis capitalizes on the greater reactivity of the iodo-substituent, allowing for a selective iodo-magnesium exchange reaction to form a Grignard reagent, which can then react with other molecules to build the Lonafarnib precursor. acs.orgresearchgate.netresearchgate.net

Similarly, another related compound, 2-iodo-3-bromo-5-chloropyridine, serves as an important intermediate in the synthesis of Polo-like kinase (PLK) kinase inhibitors, a class of molecules targeted for the treatment of cardiovascular diseases and cancer. google.com

Table 1: Application of Bromo-Iodo-Pyridine Intermediates in Drug Synthesis

Intermediate Compound Therapeutic Target/Drug Disease Area Reference
5-Bromo-2-iodo-3-methylpyridine Lonafarnib precursor Cancer acs.org, researchgate.net, researchgate.net

Application in Agrochemical Synthesis

In addition to pharmaceuticals, halogenated pyridines are crucial in the agrochemical industry. chemimpex.com They are used in the formulation of herbicides and fungicides, contributing to crop protection and improved yields. chemimpex.com Bromo- and iodopyridines can serve as precursors for creating trifluoromethylpyridine (TFMP) derivatives, which are key structural motifs in many active agrochemical ingredients. nih.govsmolecule.com The synthesis often involves the direct introduction of a trifluoromethyl group via substitution reactions at the halogenated positions. nih.gov

Contributions to Advanced Materials Chemistry

The unique electronic properties of halogenated pyridines make them valuable in the field of materials science. chemimpex.comsmolecule.com Compounds like this compound and its isomers are utilized in the development of novel, advanced materials. chemimpex.com These materials may possess specific, tailored electronic or optical properties, opening doors for applications in electronics and other advanced technology sectors.

Synthesis of Highly Substituted Pyridines, including Pentasubstituted Derivatives

One of the most powerful applications of this compound and its multi-halogenated analogues is in the synthesis of highly substituted pyridines. The strategic placement of multiple, distinct halogen atoms allows for a sequence of regioselective reactions to produce complex substitution patterns that would be difficult to achieve otherwise.

A related intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been demonstrated as a versatile precursor for creating a variety of pentasubstituted pyridines. scilit.comresearchgate.net By employing techniques such as halogen dance reactions and selective magnesiation followed by trapping with electrophiles, chemists can systematically replace each halogen with a desired functional group, leading to highly functionalized pyridines that are valuable building blocks for medicinal chemistry. scilit.comresearchgate.net

Table 2: Reactions for Synthesizing Highly Substituted Pyridines

Starting Material Class Reaction Type Outcome Reference
Multi-halogenated Pyridines Selective Magnesiation & Electrophilic Trapping Stepwise functionalization leading to pentasubstituted pyridines scilit.com
Multi-halogenated Pyridines Regioselective SNAr Reactions Introduction of various nucleophiles to create highly functionalized pyridines researchgate.net

Derivatization Strategies for this compound and its Derivatives

The synthetic versatility of this compound stems from the presence of multiple reaction sites: the bromo and iodo substituents, the pyridine ring, and the methyl group. This arrangement allows for a variety of derivatization strategies, primarily centered around selective metal-catalyzed cross-coupling reactions and metalation, to create a diverse range of functionalized pyridine compounds.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of derivatization strategies for dihalogenated pyridines. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cycles, allowing for selective functionalization at the 2-position. This inherent reactivity difference enables sequential, site-selective modifications. For instance, in related dihalopyrimidine systems, selective palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs occur preferentially at the iodo-substituted position. rsc.org This principle is broadly applicable to dihalogenated heterocycles like this compound.

Key derivatization strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions are the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. researchgate.net

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by reacting the halopyridine with an organoboron compound (e.g., arylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com For this compound, this would be expected to occur selectively at the 2-iodo position first. A study on 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated efficient Suzuki coupling to create various 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.comresearchgate.net

Sonogashira Coupling: This method attaches terminal alkynes to the pyridine ring, again showing selectivity for the more reactive C-I bond. chemimpex.com

Buchwald-Hartwig Amination: This reaction forms new carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. An optimized synthesis of a p38α MAP kinase inhibitor involved a Buchwald-Hartwig amination to introduce an amino group at the C2-position of a 2-bromo-4-methylpyridine (B133514) starting material. rsc.org

Metal-Halogen Exchange and Subsequent Functionalization: The halogen atoms can be exchanged with a metal, typically lithium or magnesium, to form a reactive organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

A highly efficient iodo-magnesium exchange reaction has been demonstrated on 5-bromo-2-iodopyridine (B1269129) and 5-bromo-2-iodo-3-picoline using isopropyl magnesium chloride. researchgate.netnih.gov The resulting Grignard reagent, 5-bromopyridyl-2-magnesium chloride, was previously inaccessible and could be reacted with various electrophiles to create a range of functionalized pyridines. researchgate.netnih.gov This methodology is directly applicable to this compound for selective functionalization at the 2-position.

Functionalization of the Methyl Group: The methyl group on the pyridine ring is also a site for derivatization. While direct C-H activation of the methyl group can be challenging due to the acidity of other ring protons, it can be functionalized. d-nb.info For example, the methyl group can be converted into an aldehyde or a carboxylic acid, or it can be subjected to olefination to produce conjugated molecules. d-nb.info

Nucleophilic Aromatic Substitution (SNAr): The halogen atoms, particularly when activated by the electron-withdrawing nature of the pyridine ring, can be displaced by strong nucleophiles. While cross-coupling reactions are often more versatile, SNAr provides a direct route for introducing nucleophiles like alkoxides or amines.

These strategies allow chemists to use this compound and its derivatives as versatile building blocks for constructing more complex molecules with tailored electronic and biological properties for applications in medicinal chemistry and materials science. chemimpex.com

Data Tables

Table 1: Derivatization Reactions of Halogenated Pyridines

Reaction TypeReagents/CatalystsFunctional Group IntroducedComments
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)Aryl, VinylHighly versatile for C-C bond formation; selective for the iodo position over bromo. researchgate.netmdpi.com
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseAlkynylUsed to introduce alkyne moieties, creating linear, rigid structures. chemimpex.com
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), BaseAminoForms C-N bonds, crucial for synthesizing many biologically active compounds. rsc.org
Iodo-Magnesium Exchange Grignard Reagent (e.g., i-PrMgCl)Magnesyl (-MgCl)Forms a reactive Grignard intermediate, which can be quenched with various electrophiles. researchgate.netnih.gov
Nucleophilic Substitution Nucleophiles (e.g., alkoxides, amines)Varies (e.g., -OR, -NR₂)Direct displacement of halogen atoms, typically requires strong nucleophiles.

Computational and Mechanistic Investigations of 3 Bromo 2 Iodo 5 Methylpyridine

Density Functional Theory (DFT) Studies on Halogenated Pyridine (B92270) Systems

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of halogenated pyridine systems. These theoretical studies provide valuable insights into the behavior of molecules like 3-Bromo-2-iodo-5-methylpyridine, complementing experimental findings. By modeling the electron density, DFT can predict various chemical properties and reactivity patterns.

Molecular Structure and Conformation Analysis

Computational studies, particularly those employing DFT methods, are instrumental in determining the optimized molecular geometry of halogenated pyridines. For a molecule such as this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations typically show that the pyridine ring is nearly planar.

The bond lengths between the carbon atoms within the pyridine ring are expected to be intermediate between typical single and double bonds, characteristic of an aromatic system. The presence of the methyl group and halogen substituents can induce minor distortions in the ring geometry. For instance, the C-Br and C-I bond lengths can be accurately calculated and are influenced by the electronic environment of the pyridine ring. Small deviations from perfect planarity may be observed due to steric interactions between the bulky iodine and bromine atoms at adjacent positions.

Table 1: Representative Theoretical Bond Parameters for a Substituted Pyridine System

Parameter Bond Predicted Value (Å)
Bond Length C-C (ring) 1.38 - 1.40
C-N (ring) 1.33 - 1.34
C-Br ~1.89
C-I ~2.09

Note: The values presented are illustrative and based on typical DFT calculations for similar halogenated pyridine structures.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

For halogenated pyridines, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. The presence of halogen and methyl substituents influences the energies of these orbitals. The electron-withdrawing nature of the halogens can lower the energy of both the HOMO and LUMO, while the electron-donating methyl group can raise their energies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Dihalogenated Pyridine

Molecular Orbital Energy (eV)
HOMO -6.5 to -7.0
LUMO -1.5 to -2.0

Note: These are representative energy ranges derived from DFT studies on related halogenated pyridine compounds.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

In a molecule like this compound, the MEP map would reveal regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, usually shown in blue). The nitrogen atom of the pyridine ring, with its lone pair of electrons, is expected to be a region of strong negative potential, making it a likely site for protonation and interaction with electrophiles. researchgate.net

Conversely, the regions around the halogen atoms, particularly the iodine atom, can exhibit a phenomenon known as a "σ-hole". researchgate.netacs.org This is a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows for attractive, non-covalent interactions known as halogen bonding. acs.orgrsc.org The hydrogen atoms of the methyl group will also show positive potential.

Reactivity Indices and Fukui Functions

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org

For this compound, the Fukui functions can help to distinguish the reactivity of the different carbon and halogen centers. The condensed Fukui function simplifies this by providing values for each atomic site. A higher value of the Fukui function for nucleophilic attack indicates a site that is more susceptible to attack by a nucleophile, while a higher value for electrophilic attack suggests a site prone to attack by an electrophile. These calculations can provide a more nuanced understanding of reactivity than MEP analysis alone.

Mechanistic Pathways of Key Reactions Involving this compound

Elucidation of Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org For dihalogenated substrates like this compound, the key challenge and area of mechanistic interest is regioselectivity—that is, which of the two carbon-halogen bonds reacts preferentially.

The generally accepted catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of this compound, the palladium catalyst will insert into either the C-I or the C-Br bond. Generally, the C-I bond is weaker and more reactive than the C-Br bond, leading to preferential oxidative addition at the C2 position. acs.org

Transmetalation : Following oxidative addition, the organopalladium(II) halide intermediate reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) in a step called transmetalation. The organic group from the organometallic reagent replaces the halide on the palladium complex.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium complex are coupled together to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. wikipedia.org

The regioselectivity of cross-coupling reactions on dihalopyridines can be influenced by several factors, including the nature of the palladium catalyst, the ligands, and the reaction conditions. nih.govnih.gov While the intrinsic reactivity often favors the C-I bond, specific ligand and catalyst systems can be employed to reverse this selectivity and target the C-Br bond. acs.orgnih.gov For instance, the use of bulky ligands on the palladium catalyst can alter the steric environment around the metal center, thereby influencing which halogenated site undergoes oxidative addition. nih.gov

Understanding Halogen Dance Reaction Mechanisms in Pyridine Series

The halogen dance (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement, also known as halogen scrambling, is a powerful tool for synthesizing substituted aromatic compounds that are otherwise difficult to access. wikipedia.orgscribd.com The driving force for the reaction is thermodynamic, proceeding towards the formation of the most stable carbanionic or metalated intermediate. wikipedia.orgscribd.com

In the pyridine series, the halogen dance typically involves the following mechanistic steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), abstracts a proton from the pyridine ring. In the case of a dihalogenated pyridine like this compound, deprotonation is directed by the halogen substituents.

Formation of a Lithiated Intermediate: Deprotonation yields a lithiated pyridine species. The stability of this intermediate is crucial for the subsequent migration step.

Intermolecular Halogen Transfer: The lithiated intermediate can then react with a halogen donor, which is often another molecule of the starting material. wikipedia.org This intermolecular exchange leads to the formation of a new lithiated species and a dihalogenated product, effectively "scrambling" the halogen positions. wikipedia.org

Electrophilic Quench: The final lithiated species is trapped with an electrophile to yield the functionalized product. wikipedia.org

The halogen dance in pyridines is typically a 1,2-shift, but 1,3- and 1,4-shifts have also been observed, expanding the synthetic utility of the reaction. clockss.orgresearchgate.net The choice of base, temperature, and solvent are critical factors that influence the outcome of the reaction. whiterose.ac.uk For pyridine halides, both bromine and iodine atoms are labile and can participate in the migration. clockss.org

Computational methods, particularly Density Functional Theory (DFT), have been employed to model the halogen dance mechanism. whiterose.ac.uk These studies help elucidate the reaction pathways, identify transition states, and calculate activation barriers. For instance, DFT studies on the halogen dance of 2-bromothiophene (B119243) with LDA revealed that the initial proton abstraction is followed by lithium-halogen exchanges, with one of these exchanges being the rate-limiting step. whiterose.ac.uk Similar principles apply to the pyridine series, where the relative energies of intermediates and transition states dictate the reaction's course.

Table 1: Key Mechanistic Aspects of the Halogen Dance Reaction in Heterocycles.
Mechanistic StepDescriptionInfluencing FactorsRelevance to this compound
Deprotonation/MetalationInitial proton abstraction by a strong base (e.g., LDA) to form a lithiated intermediate. wikipedia.orgBase strength, temperature, directing groups. scribd.comwhiterose.ac.ukThe electron-withdrawing halogens at C2 and C3 would direct lithiation to an adjacent position, likely C4.
Intermolecular Halogen ExchangeThe lithiated intermediate abstracts a halogen from a neutral starting material molecule. wikipedia.orgHalogen lability (I > Br), concentration. clockss.orgThe more labile iodine at C2 is the more likely halogen to be involved in the initial exchange.
Thermodynamic Driving ForceThe reaction proceeds toward the most thermodynamically stable lithiated intermediate. wikipedia.orgStabilizing/destabilizing effects of substituents.Migration would favor a position where the negative charge is best stabilized by the substituents (Br, I, Me) and the ring nitrogen.
Electrophilic TrappingThe final lithiated species is quenched with an electrophile (e.g., H+, CHO, SiR3). clockss.orgNature of the electrophile. wikipedia.orgAllows for regioselective introduction of a functional group at a position different from the initial halogen locations.

Theoretical Insights into Regioselectivity in Functionalization Reactions

Regioselectivity—the control of where a reaction occurs on a molecule—is a central theme in the synthesis of substituted pyridines. nih.gov For a molecule like this compound, the positions of the substituents and the inherent electronic properties of the pyridine ring create a complex landscape for reactivity. Computational chemistry provides powerful tools to predict and understand this selectivity. chemrxiv.org

Theoretical methods such as DFT can be used to calculate various electronic properties that govern regioselectivity:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For substituted pyridines, these maps can predict sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO location indicates the site of electrophilic attack, while the LUMO location indicates the site of nucleophilic attack. mdpi.comresearchgate.net The energy gap between HOMO and LUMO provides a measure of the molecule's stability and reactivity. mdpi.com

Transition State Analysis: By calculating the energies of transition states for substitution at different positions, chemists can predict the most likely reaction pathway. chemrxiv.org For example, in the halogenation of pyridines via Zincke imine intermediates, computational studies showed that bromination proceeds through a later transition state with greater substrate distortion, strongly favoring addition at the C3 position. nih.govchemrxiv.org

For this compound, the interplay between the electron-withdrawing inductive effects of the halogens and the nitrogen atom, and the electron-donating effect of the methyl group, determines the regioselectivity. Theoretical calculations can quantify these effects and predict the most favorable sites for functionalization, such as metalation-halogenation sequences or cross-coupling reactions. nih.gov

Table 2: Theoretical Descriptors for Predicting Regioselectivity in Pyridine Derivatives.
Computational MethodDescriptorInformation ProvidedApplication to Functionalization
DFT/B3LYPHOMO/LUMO Energy GapIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.comHelps compare the overall reactivity of different pyridine isomers.
DFTMolecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. researchgate.netPredicts the most likely positions for electrophilic and nucleophilic attack.
NBO AnalysisNatural Bond Orbital ChargesCalculates the charge distribution on each atom, revealing sites of positive or negative charge. researchgate.netProvides insight into the electronic effects of substituents and their influence on site reactivity.
Transition State CalculationActivation Energy (ΔE)Determines the energy barrier for a reaction at a specific position. A lower barrier indicates a preferred pathway. chemrxiv.orgAllows for direct comparison of the feasibility of functionalization at different ring carbons.

Intermolecular Interactions and Non-Covalent Bonding in Halogenated Pyridine Structures

The crystal structure and bulk properties of halogenated pyridines are governed by a network of intermolecular and non-covalent interactions. mdpi.com In molecules containing heavy halogens like bromine and iodine, halogen bonding is a particularly significant directional interaction that influences crystal packing. researchgate.net

A halogen bond (X···Y) occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic region (such as a lone pair on a nitrogen or oxygen atom) on an adjacent molecule. acs.org In the crystal structure of a compound like this compound, several types of non-covalent interactions are expected:

Halogen Bonds (C–I···N, C–Br···N): The iodine and bromine atoms can act as halogen bond donors, interacting with the nitrogen atom of a neighboring pyridine ring. DFT calculations have shown that the strength of these interactions increases with the polarizability of the halogen atom (I > Br > Cl). acs.org

Halogen-Halogen Interactions (I···I, Br···I): These interactions are also common in the solid state of polyhalogenated compounds. researchgate.net

Hydrogen Bonds (C–H···N, C–H···X): The aromatic and methyl protons can form weak hydrogen bonds with nitrogen or halogen atoms on nearby molecules.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify the specific atoms involved in interactions and their relative importance. mdpi.com For example, in related halogenated structures, Hirshfeld analysis has shown that Hal···H/H···Hal contacts often make the largest contribution to crystal packing. researchgate.net The study of a closely related molecule, 3-amino-5-bromo-2-iodopyridine, revealed intermolecular N—H···N hydrogen bonds that link molecules into chains, as well as I···I distances of around 4.09 Å, indicating the presence of halogen-halogen interactions. researchgate.net

Table 3: Common Non-Covalent Interactions in Halogenated Pyridine Crystals.
Interaction TypeDonorAcceptorTypical Distance Range (Å)Significance
Halogen BondC-I / C-Br (σ-hole)Pyridine N (lone pair)~2.8 - 3.5Strong, directional interaction influencing crystal packing. acs.org
Halogen-Halogen-I / -Br-I / -Br~3.5 - 4.1Contributes to lattice stability in polyhalogenated systems. researchgate.net
Hydrogen BondC-H (ring or methyl)Pyridine N / Halogen~2.5 - 3.0 (H···A)Forms extended networks within the crystal structure. mdpi.com
π-π StackingPyridine Ring (π-system)Pyridine Ring (π-system)~3.3 - 3.8Stabilizes packing through delocalized electron interactions. researchgate.net

Conclusion and Future Directions

Summary of Current Research Trends and Achievements in 3-Bromo-2-iodo-5-methylpyridine Chemistry

The chemical compound this compound is a highly functionalized pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two different halogen atoms at ortho-positions, allows for selective and sequential reactions, making it a valuable intermediate in the construction of complex molecular architectures.

Current research involving this compound and structurally similar polyhalogenated pyridines primarily revolves around their application in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key achievement that has been extensively exploited. The C-I bond is more reactive and typically undergoes oxidative addition to a metal catalyst (like palladium) under milder conditions than the C-Br bond. This chemoselectivity enables the stepwise introduction of different substituents onto the pyridine ring.

Key achievements in this area include:

Selective Cross-Coupling: Researchers have successfully demonstrated the selective arylation, alkynylation, and amination at the C2 position (originally bearing iodine) while leaving the C3-bromo substituent intact. This allows for a subsequent, different coupling reaction at the C3 position, providing a straightforward route to di-substituted pyridine derivatives that would be challenging to synthesize otherwise.

Synthesis of Heterocyclic Scaffolds: This compound is an important precursor for creating fused heterocyclic systems. Intramolecular cyclization reactions following a primary coupling step can lead to the formation of various bicyclic and polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Intermediate for Biologically Active Molecules: Halogenated pyridines are crucial components in many pharmaceuticals and agrochemicals. chemimpex.com While specific applications of this compound are often proprietary, its structural motifs are found in compounds investigated for various therapeutic areas. The ability to precisely functionalize this scaffold is a significant achievement for medicinal chemists in drug discovery programs. chemimpex.comacs.org

The primary trend is the use of this compound not as a final product, but as a strategic tool to access complex molecular diversity with high regiochemical control.

Emerging Synthetic Methodologies for Polyhalogenated Pyridines

The synthesis of functionalized pyridines, including polyhalogenated variants like this compound, is a field of continuous innovation aimed at improving efficiency, selectivity, and sustainability.

C–H Activation: A major emerging trend is the move away from pre-functionalized substrates (like halogenated pyridines) towards direct C–H bond functionalization of simpler pyridine precursors. beilstein-journals.orgthieme-connect.com This approach is more atom-economical and can reduce the number of synthetic steps. Transition-metal catalysis, particularly with palladium, rhodium, and rare earth metals, has enabled the direct alkylation, arylation, and alkenylation of pyridine rings. beilstein-journals.orgorganic-chemistry.org While challenging due to the electron-deficient nature of the pyridine ring, methods are being developed to control the regioselectivity, including directing-group strategies and catalyst design. rsc.orgresearchgate.net Recent breakthroughs have even enabled the difficult meta-C-H functionalization by temporarily dearomatizing the pyridine ring. innovations-report.comacs.org

Flow Chemistry: Continuous flow synthesis is gaining significant traction for the preparation of heterocyclic compounds. researchgate.netchim.it This technology offers enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch processing. chim.itacs.org For halogenation and subsequent coupling reactions, flow chemistry can allow for precise control over reaction parameters, leading to higher yields, better selectivity, and reduced reaction times. mdpi.com The ability to safely handle hazardous reagents and intermediates makes flow chemistry particularly suitable for complex halogenation sequences.

Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. ijarsct.co.in This methodology has been applied to the functionalization of pyridines by generating radical intermediates that can participate in a variety of coupling reactions. acs.org This offers a complementary approach to traditional metal-catalyzed cross-coupling and can enable transformations that are otherwise difficult to achieve.

Sustainable and Green Approaches: There is a growing emphasis on developing more environmentally benign synthetic routes. ijarsct.co.in This includes the use of greener solvents like Cyrene™, water-based reaction media, and the development of reusable catalysts, such as sulfonic acid-functionalized graphitic carbon nitride, to minimize waste and environmental impact. acs.orgbohrium.comrsc.org Metal-free coupling reactions are also a significant area of research, aiming to reduce reliance on expensive and potentially toxic heavy metals. acs.orgrsc.org

Comparison of Synthetic Methodologies for Functionalized Pyridines

MethodologyDescriptionAdvantagesChallenges
Traditional Cross-Coupling Sequential reactions using pre-halogenated pyridines (e.g., Suzuki, Sonogashira).High regioselectivity based on differential halogen reactivity. rsc.orgRequires multi-step synthesis of starting material; generates stoichiometric waste. beilstein-journals.org
C–H Activation Direct functionalization of C–H bonds on a pyridine ring using a metal catalyst. thieme-connect.comHigh atom economy; fewer synthetic steps. acs.orgControlling regioselectivity (C2 vs. C3 vs. C4) can be difficult. researchgate.netresearchgate.net
Flow Chemistry Performing reactions in a continuous stream rather than a batch. researchgate.netImproved safety, scalability, and control over reaction conditions. chim.itacs.orgRequires specialized equipment; potential for channel clogging.
Photoredox Catalysis Using light to initiate radical-based functionalization reactions. ijarsct.co.inMild reaction conditions; unique reactivity pathways. acs.orgSubstrate scope can be limited; quantum yields can be low.

Prospective Applications in Interdisciplinary Research

The unique electronic and structural properties of this compound and its derivatives make them valuable candidates for a range of interdisciplinary research fields.

Medicinal Chemistry: The pyridine scaffold is a cornerstone of drug discovery, present in numerous FDA-approved medications. beilstein-journals.org The ability to use this compound for late-stage functionalization allows for the rapid creation of libraries of complex molecules. These libraries can be screened for biological activity against various targets, including kinases, G-protein coupled receptors, and enzymes, accelerating the discovery of new therapeutic agents. acs.orgbg.ac.rs The introduction of specific aryl or heterocyclic moieties can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Materials Science: Polysubstituted and polycyclic aromatic systems derived from this precursor are of great interest in materials science. beilstein-journals.org These compounds can serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and semiconductors. The precise tuning of the electronic properties through controlled substitution on the pyridine ring can influence the material's bandgap, charge transport capabilities, and photoluminescent behavior. bohrium.com

Agrochemicals: Like pharmaceuticals, the agrochemical industry relies heavily on N-heterocyclic compounds. google.com Derivatives of this compound can be synthesized and tested for herbicidal, fungicidal, or insecticidal properties. The strategic placement of different functional groups is crucial for optimizing activity, selectivity, and environmental stability.

Catalysis: Fully substituted pyridines can act as sophisticated ligands for transition metal catalysts. rsc.org The electronic properties and steric environment around the nitrogen atom can be finely tuned through the synthetic pathways enabled by this compound. This allows for the design of new catalysts with enhanced activity, selectivity, or stability for a wide range of chemical transformations.

Future Challenges and Opportunities in the Field of Functionalized Pyridine Synthesis

The synthesis of functionalized pyridines remains a vibrant area of research, with several challenges and opportunities on the horizon.

Challenges:

Regioselectivity: Despite significant progress, achieving complete and predictable control over the position of functionalization, especially for C-H activation on unactivated or complex pyridines, remains a major hurdle. researchgate.net Overcoming the inherent electronic bias of the pyridine ring to functionalize the C3 or C5 positions selectively is a key challenge. researchgate.net

Scalability and Cost: Many novel and elegant synthetic methods rely on expensive catalysts (e.g., palladium, rhodium) and complex ligands. Scaling these processes for industrial production can be economically unfeasible. Developing cheaper, more abundant metal catalysts (e.g., iron, copper) or robust metal-free alternatives is crucial. acs.org

Functional Group Tolerance: While modern methods have improved, many catalytic systems are sensitive to certain functional groups, which limits their applicability in the late-stage functionalization of complex molecules like natural products or drug candidates.

Sustainability: Reducing the environmental footprint of pyridine synthesis is an ongoing challenge. This involves minimizing the use of hazardous solvents, reducing waste generation, and designing energy-efficient processes. ijarsct.co.in

Opportunities:

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is a significant opportunity. innovations-report.com Developing robust and highly selective methods for late-stage C-H functionalization would revolutionize drug discovery and materials science by allowing for rapid diversification of lead compounds.

Biocatalysis: The use of enzymes to catalyze the synthesis and functionalization of pyridines is a largely untapped area. ijarsct.co.in Biocatalysis offers the potential for unparalleled selectivity under extremely mild, environmentally friendly conditions.

Computational Chemistry and Machine Learning: Advanced computational modeling and machine learning algorithms can accelerate the discovery of new catalysts and reaction conditions. mdpi.com These tools can predict reaction outcomes, elucidate complex mechanisms, and guide experimental design, making the search for new synthetic methods more efficient.

New Reactivity Modes: Exploring novel ways to activate the pyridine ring, such as through the formation of pyridinyl radicals or phosphonium (B103445) salts, opens up new avenues for functionalization that are complementary to existing methods. acs.orgacs.orgresearchgate.net This can provide access to previously unattainable substitution patterns and molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-bromo-2-iodo-5-methylpyridine, and how can purity be maximized during purification?

  • Methodology :

  • Synthesis : Begin with 5-methylpyridine derivatives. Sequential halogenation (bromination followed by iodination) is critical. For bromination, use N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄ at 80°C). Iodination can employ iodine monochloride (ICl) in acetic acid to target the 2-position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted halogens. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points (mp) with literature values (e.g., 88–95°C for analogous bromopyridines) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between regioisomers of halogenated pyridines?

  • Methodology :

  • 1H NMR : The 3-bromo substituent deshields adjacent protons, causing downfield shifts. For this compound, the 4-H proton appears as a singlet (δ ~8.2 ppm), while the methyl group (5-CH₃) resonates at δ ~2.5 ppm.
  • 13C NMR : Iodo substituents induce larger deshielding than bromo; the C-2 (iodo-bearing) carbon appears at δ ~140 ppm, while C-3 (bromo-bearing) is near δ ~120 ppm .

Q. What are the recommended storage conditions to ensure stability of this compound?

  • Methodology :

  • Store under inert gas (argon) in amber glass vials at ambient temperature. Avoid prolonged exposure to light or moisture, as C-I bonds are susceptible to hydrolysis. Monitor decomposition via periodic TLC or LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in sequential halogenation of 5-methylpyridine be addressed?

  • Methodology :

  • Use directing groups : Introduce a temporary amino group at the 2-position to direct bromination to the 3-position. After bromination, replace the amino group with iodine via Sandmeyer reaction .
  • Steric/Electronic Effects : Bulkier electrophiles favor substitution at less hindered positions. For example, iodination with ICl preferentially targets the 2-position due to lower steric hindrance compared to bromine .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodology :

  • Selective Coupling : Exploit the reactivity difference between C-Br and C-I bonds. Use Pd(PPh₃)₄ for iodine-selective coupling at 80°C, leaving the bromo group intact for subsequent reactions.
  • Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos for challenging substrates. Monitor reaction progress via GC-MS to minimize over-coupling or homocoupling byproducts .

Q. How can contradictory spectral data (e.g., unexpected LC-MS peaks) be resolved during characterization?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (expected m/z ~327.85 for C₇H₆BrIN).
  • Isotopic Pattern Analysis : Bromine (1:1 ratio for 79Br/81Br) and iodine (monoisotopic) peaks help distinguish from impurities. Compare with synthetic byproducts (e.g., dihalogenated species) .

Q. What role does this compound play in synthesizing fused heterocycles?

  • Methodology :

  • Cyclization Reactions : Use Pd-catalyzed C-H activation to form imidazo[1,2-a]pyridines. For example, react with ethyl propiolate under CO atmosphere to generate ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate .
  • Photocatalytic Applications : The compound serves as a substrate in visible-light-mediated C-I bond functionalization for accessing arylated derivatives .

Q. How can computational modeling predict reactivity trends in halogenated pyridines?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to calculate Fukui indices. Higher electrophilicity at the iodine-bearing carbon (C-2) predicts preferential cross-coupling reactivity.
  • Solvent Effects : Simulate polar aprotic solvents (DMF, THF) to assess stabilization of transition states in SNAr reactions .

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